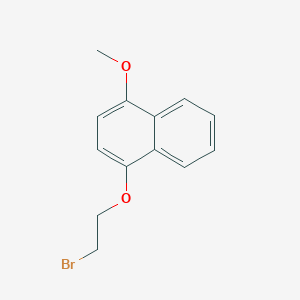

1-(2-Bromoethoxy)-4-methoxynaphthalene

Description

Significance of Functionalized Naphthalenes in Organic Synthesis

The strategic addition of functional groups to the naphthalene (B1677914) core is a primary focus in organic synthesis. rsc.org Polysubstituted naphthalenes are integral components of many important molecules, particularly in the field of medicinal chemistry. rsc.org Well-known pharmaceuticals such as Naproxen, Naftopidil, and Butenafine feature a naphthalene skeleton, highlighting its importance as a pharmacophore. rsc.org

The development of methodologies for creating highly functionalized naphthalene derivatives is an ongoing challenge for chemists. rsc.orgrsc.org Traditional methods like electrophilic aromatic substitution can be difficult to control in terms of regioselectivity, which depends heavily on the functional groups already present on the ring. researchgate.net Consequently, significant research is dedicated to developing efficient and selective synthetic strategies to access specific substitution patterns that are otherwise difficult to obtain. rsc.orgacs.orgacs.org These advanced synthetic methods are crucial for building complex molecular architectures for new materials and therapeutic agents. researchgate.net

Overview of Ether and Haloalkyl Moieties in Chemical Scaffolds

The specific functional groups attached to a molecular scaffold largely determine its chemical properties and biological activity. In 1-(2-bromoethoxy)-4-methoxynaphthalene, the ether and haloalkyl moieties are of particular importance.

Ether Moieties: The ether group (R-O-R') is a common feature in medicinal chemistry. numberanalytics.com Incorporating an ether linkage can modify a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. numberanalytics.com By making a molecule more lipophilic, an ether can enhance its ability to cross biological membranes. numberanalytics.com Furthermore, the ether bond's relative stability can protect a drug molecule from oxidative metabolism, potentially prolonging its therapeutic effect. numberanalytics.com

Haloalkyl Moieties: Alkyl halides (R-X) are versatile functional groups in organic chemistry and drug design. mdpi.com While often perceived as simple reactive intermediates for alkylation, they can also exist as stable motifs within bioactive molecules. researchgate.net The presence of a halogen atom can enhance a compound's bioactivity through steric and electronic effects. researchgate.net The carbon-halogen bond, particularly in bromoalkyl groups, provides a reactive site for nucleophilic substitution, allowing the molecule to be used as a building block for creating more complex structures or for covalently linking to biological targets. mdpi.comwikipedia.org

Rationale for Academic Research on this compound

The academic interest in this compound stems from its identity as a multifunctional synthetic intermediate. This compound combines the desirable naphthalene core with three distinct functional groups: a methoxy (B1213986) group, an ether linkage, and a bromoalkyl chain. This specific combination makes it a versatile tool for synthetic chemists.

The rationale for its investigation can be broken down as follows:

Versatile Building Block: The terminal bromine atom on the ethoxy chain is a reactive handle. It can readily participate in nucleophilic substitution reactions, allowing for the attachment of a wide variety of other chemical moieties. This makes the compound an excellent starting point for synthesizing more complex molecules. wikipedia.org

Pharmacophore Modification: The naphthalene scaffold is a proven pharmacophore, and the methoxy and bromoethoxy substituents provide avenues for fine-tuning biological activity. The methoxy group can influence the electronic properties of the naphthalene ring, while the entire bromoethoxy side chain can probe binding pockets of enzymes or receptors.

Linker Chemistry: The bromoethoxy group can act as a linker to attach the naphthalene core to other molecules, including polymers, surfaces, or biological macromolecules. This is relevant in materials science and chemical biology.

In essence, this compound is a model compound for developing and showcasing new synthetic methodologies and for constructing libraries of complex naphthalene derivatives for screening in drug discovery and materials science applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 99894-02-7 |

| Molecular Formula | C₁₃H₁₃BrO₂ |

| Molecular Weight | 281.15 g/mol |

Data sourced from ChemicalBook. chemicalbook.com

Table 2: Properties of Key Precursor Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Properties |

| 4-Methoxy-1-naphthol (B1194100) | C₁₁H₁₀O₂ | 174.20 g/mol | Grey to brown-purple crystalline powder. chemicalbook.com Used in the synthesis of other chemical compounds. chemicalbook.comscbt.com |

| 1,2-Dibromoethane (B42909) | C₂H₄Br₂ | 187.86 g/mol | Dense, colorless liquid with a sweet odor. wikipedia.org Used in organic synthesis to brominate carbanions. wikipedia.org |

Data sourced from multiple references. wikipedia.orgchemicalbook.comscbt.comsigmaaldrich.comsigmaaldrich.com

Table 3: Summary of Functional Group Roles in the Target Compound

| Functional Group | Role and Significance |

| Naphthalene Core | Aromatic scaffold found in many bioactive molecules; provides a rigid, planar structure. rsc.org |

| Methoxy Group (-OCH₃) | Electron-donating group that can influence the reactivity of the naphthalene ring system. |

| Ether Linkage (-O-) | Can improve metabolic stability and lipophilicity, key properties in drug design. numberanalytics.com |

| Bromoalkyl Group (-CH₂CH₂Br) | Provides a reactive site for further chemical modification via nucleophilic substitution. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO2/c1-15-12-6-7-13(16-9-8-14)11-5-3-2-4-10(11)12/h2-7H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPMOEUQMUXBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromoethoxy 4 Methoxynaphthalene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. youtube.comyoutube.com For 1-(2-Bromoethoxy)-4-methoxynaphthalene, the most logical disconnection is the ether C-O bond, as this is a common and reliable bond-forming strategy. youtube.com

This primary disconnection simplifies the target molecule into two key synthons: a 4-methoxynaphthoxide anion and a 2-bromoethyl cation. These charged intermediates correspond to stable, commercially available or easily synthesized reagents. The naphthoxide is derived from its corresponding phenol, 4-methoxy-1-naphthol (B1194100), and the cationic synthon's reagent equivalent is typically a dihaloethane, such as 1,2-dibromoethane (B42909).

A secondary disconnection can be considered at the methoxy (B1213986) group on the naphthalene (B1677914) ring, which identifies 1,4-dihydroxynaphthalene (B165239) as a more fundamental precursor, although 4-methoxy-1-naphthol itself is a common starting material. nih.govsigmaaldrich.com This analysis establishes that the most direct synthetic route involves the O-alkylation of 4-methoxy-1-naphthol.

| Target Molecule | Key Disconnection | Synthons | Corresponding Reagents |

| This compound | C-O Ether Bond | 4-methoxynaphthoxide anion + 2-bromoethyl cation | 4-Methoxy-1-naphthol + 1,2-Dibromoethane |

Strategic Synthesis of Naphthalene Precursors

4-Methoxy-1-naphthol (also known as 1-hydroxy-4-methoxynaphthalene) is a derivative of naphthalene carrying both a hydroxyl and a methoxy group. hmdb.cascbt.com While it is commercially available, several synthetic pathways exist for its preparation from more basic starting materials.

One common laboratory-scale synthesis involves the selective mono-methylation of 1,4-dihydroxynaphthalene. This reaction must be carefully controlled to prevent the formation of the diether, 1,4-dimethoxynaphthalene. Reagents such as dimethyl sulfate (B86663) or methyl iodide can be used in the presence of a mild base. The difference in acidity between the two hydroxyl groups, or the use of stoichiometric amounts of reagents, can favor the desired mono-methylated product.

Another approach could involve multiple steps starting from naphthalene itself, incorporating the hydroxyl and methoxy groups through a series of electrophilic substitution, oxidation, and reduction reactions. However, given the accessibility of precursors like 1,4-dihydroxynaphthalene, this is often a less direct route.

Etherification Reactions for the 2-Bromoethoxy Moiety

The final and crucial step in the synthesis is the formation of the ether linkage by attaching the 2-bromoethoxy side chain to the hydroxyl group of 4-methoxy-1-naphthol.

The Williamson ether synthesis is a widely used and reliable method for preparing ethers. wikipedia.orgyoutube.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com In this specific synthesis, 4-methoxy-1-naphthol is first deprotonated by a base to form the more nucleophilic 4-methoxynaphthoxide ion. This anion then attacks the electrophilic carbon of an alkylating agent like 1,2-dibromoethane. chemspider.com

The choice of base and solvent is critical for the reaction's success. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). organic-synthesis.com Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are typically employed as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the alkoxide. masterorganicchemistry.comfrancis-press.com Using a large excess of 1,2-dibromoethane helps to minimize the potential side reaction where a second molecule of the naphthoxide displaces the bromine from the already-formed product, which would result in a symmetrical diether. chemspider.com

| Parameter | Options | Rationale |

| Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonates the phenolic hydroxyl group to form the nucleophilic naphthoxide. K₂CO₃ is a common, mild base. organic-synthesis.com |

| Alkylating Agent | 1,2-Dibromoethane | Provides the 2-bromoethoxy moiety. Used in excess to prevent dialkylation. chemspider.com |

| Solvent | Acetone, Acetonitrile, DMF | Polar aprotic solvents facilitate the SN2 reaction. francis-press.com |

| Temperature | Room Temperature to Reflux | Heating is often required to achieve a reasonable reaction rate. chemspider.com |

Phase-transfer catalysis (PTC) is an effective technique for carrying out reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. tandfonline.comresearchgate.net For the O-alkylation of phenols, PTC can offer significant advantages, including milder reaction conditions and improved yields. phasetransfercatalysis.com

In this context, the 4-methoxy-1-naphthol and the alkylating agent (1,2-dibromoethane) are dissolved in a nonpolar organic solvent, while the base (e.g., sodium hydroxide) is present as a solid or in an aqueous solution. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. acs.org The catalyst's cation forms an ion pair with the phenoxide anion, transporting it from the aqueous or solid phase into the organic phase where it can react with the alkyl halide. acs.org This method avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride. phasetransfercatalysis.com

Beyond the classical Williamson synthesis, other methods for forming aryl ethers exist, although they may be less direct for this particular target molecule.

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to various functional groups, including ethers, using a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). While effective for many alcohols, its application for simple alkylations that are easily achieved by the Williamson synthesis is less common due to reagent cost and stoichiometry.

Metal-Catalyzed Couplings: Modern cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions, are powerful for forming aryl-aryl ethers or aryl-alkyl ethers. organic-chemistry.org However, these are generally employed for more complex couplings or when the Williamson synthesis fails, for instance, with secondary or tertiary alkyl halides where elimination becomes a problem. wikipedia.org For the synthesis of this compound from a primary halide, these methods are overly complex.

Catalytic Etherification: Some processes involve the direct reaction of phenols with alcohols or ethers in the presence of a solid acid catalyst at elevated temperatures. google.com These methods are often more suited to industrial-scale synthesis of simple ethers and may lack the selectivity required for more complex molecules.

For the specific synthesis of this compound, the Williamson ether synthesis, potentially enhanced by phase-transfer catalysis, remains the most practical and efficient approach.

Optimization of Reaction Conditions and Regioselectivity

The efficiency and outcome of the synthesis are highly dependent on the optimization of several reaction parameters, including the choice of base, solvent, temperature, and reaction time. Regioselectivity is inherently controlled by the use of 4-methoxy-1-naphthol as the starting material, ensuring the bromoethoxy group is introduced at the C1 position of the naphthalene ring.

Base and Solvent Effects: The choice of base is critical for the initial deprotonation of 4-methoxy-1-naphthol. Strong bases are required to form the nucleophilic naphthoxide ion in sufficient concentration. edubirdie.com Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). edubirdie.comkhanacademy.org The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the alkoxide. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they enhance the reactivity of the nucleophile. numberanalytics.com The use of a weaker base like potassium hydroxide can be effective, particularly with more acidic phenols like naphthols, whose conjugate bases are resonance-stabilized. khanacademy.org

Temperature and Reaction Time: Temperature significantly affects the reaction rate. numberanalytics.com Generally, elevated temperatures are used to ensure a reasonable reaction rate, but excessive heat can lead to undesirable side reactions. The reaction is typically refluxed for a specific period to ensure completion. For instance, a similar synthesis involving 2-naphthol (B1666908) is refluxed for 50 minutes after an initial 10-minute heating period. wvu.edu

Control of Byproducts: A primary challenge in this synthesis is the potential for the formation of byproducts. Since 1,2-dibromoethane is used, there is a possibility of a second substitution reaction where the naphthoxide attacks the already formed this compound, leading to a diether byproduct. To minimize this, an excess of 1,2-dibromoethane is typically used. Another potential side reaction is elimination, especially if secondary or tertiary halides were used, though this is not a concern with the primary halide in 1,2-dibromoethane. francis-press.com

The following table summarizes optimized conditions for Williamson ether synthesis based on analogous reactions.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | A strong base is required for the deprotonation of the naphthol to form the reactive naphthoxide ion. | edubirdie.comkhanacademy.org |

| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide, accelerating the SN2 reaction. | numberanalytics.com |

| Temperature | Reflux | Increases reaction rate to ensure completion in a reasonable timeframe. | wvu.edu |

| Reactant Ratio | Excess 1,2-dibromoethane | Minimizes the formation of the diether byproduct from a second substitution. |

Purification Protocols and Yield Enhancement Techniques

Following the reaction, a comprehensive purification strategy is essential to isolate the target compound from unreacted starting materials, byproducts, and the solvent. The workup typically begins with quenching the reaction, often with water, followed by extraction of the product into an organic solvent. chegg.com

Purification Techniques:

Recrystallization: This is a primary method for purifying solid organic compounds. studymind.co.ukyoutube.com The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are less soluble. wisc.edursc.org Upon cooling, the pure product crystallizes out and can be collected by filtration. wisc.edulibretexts.org The choice of solvent is critical for effective purification. rsc.org

Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).

Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be used for purification. This method separates compounds based on differences in their boiling points at reduced pressure.

Yield Enhancement:

Maximizing the yield of this compound involves several strategies:

Optimized Reaction Conditions: As detailed in the previous section, the careful selection of base, solvent, and temperature is paramount to maximizing the conversion of reactants to the desired product.

Effective Workup: The purification process itself can enhance the isolated yield. For example, during aqueous workup, washing the organic layer with a dilute base solution can remove any unreacted 4-methoxy-1-naphthol. chegg.com

Precipitation and Filtration: After the reaction, cooling the mixture in an ice bath can help to precipitate the solid product, which can then be collected via vacuum filtration. wvu.edu Washing the collected solid with a cold solvent helps to remove soluble impurities without dissolving a significant amount of the product. wvu.edursc.org

The table below outlines common purification techniques applicable to the final product.

| Technique | Description | Key Considerations | Reference |

|---|---|---|---|

| Recrystallization | Purification of the crude solid by dissolving in a hot solvent and allowing it to crystallize upon cooling. | The solvent should dissolve the compound well when hot but poorly when cold. | studymind.co.ukyoutube.comwisc.edu |

| Aqueous Workup/Extraction | Separating the product from water-soluble impurities by partitioning between an organic solvent and water. | Washing with dilute base (e.g., 5% NaOH) can remove unreacted phenolic starting material. | chegg.com |

| Vacuum Filtration | Efficiently separates the crystallized solid product from the liquid (filtrate). | Washing the crystals with a small amount of cold solvent minimizes product loss. | wvu.edu |

| Drying | The final product is dried to remove residual solvent, often under vacuum or in a low-temperature oven. | Ensures the final product is a stable, free-flowing powder. | theasengineers.com |

Process Development for Scalable Production

Transitioning the synthesis of this compound from a laboratory setting to a larger, scalable production requires careful consideration of safety, cost-effectiveness, and process robustness. pharmasalmanac.com This field, often termed process development, is crucial for the manufacturing of pharmaceutical intermediates and other fine chemicals. theasengineers.comescoaster.comarborpharmchem.commlunias.com

Key Considerations for Scale-Up:

Raw Material Sourcing: The quality and cost of starting materials like 4-methoxy-1-naphthol and 1,2-dibromoethane become critical at scale. Sourcing high-purity raw materials is essential for the quality of the final product. theasengineers.com

Solvent and Reagent Selection: Solvents used in laboratory synthesis, such as DMF, may be less desirable for large-scale production due to cost, safety, and environmental concerns. Process development often involves identifying more suitable, "greener" solvents.

Process Safety and Control: The exothermic nature of the reaction must be carefully managed in large reactors. This involves robust temperature control systems and potentially the use of flow chemistry, where reactants are mixed continuously in a smaller reactor, offering better heat management and safety.

Analytical Monitoring: During production, in-process analytical methods are developed to monitor the reaction's progress and the purity of intermediates. pharmasalmanac.com This ensures the final product meets the required specifications.

The goal of process development is to create a manufacturing process that is not only high-yielding but also reproducible, safe, and economically viable. pharmasalmanac.com

Chemical Reactivity and Transformation Studies of 1 2 Bromoethoxy 4 Methoxynaphthalene

Nucleophilic Substitution Reactions at the Bromoethoxy Group

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. The specific pathway of these reactions is largely determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent used.

The substitution of the bromide in 1-(2-Bromoethoxy)-4-methoxynaphthalene can theoretically proceed via two distinct mechanisms: bimolecular nucleophilic substitution (SN2) or unimolecular nucleophilic substitution (SN1).

The SN2 mechanism is a single-step (concerted) process where the nucleophile attacks the carbon atom bearing the bromine from the backside, simultaneously displacing the bromide ion. chemicalnote.compharmaguideline.com This pathway leads to an inversion of stereochemical configuration at the reaction center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile, thus following second-order kinetics (Rate = k[R-Br][Nu⁻]). chemicalnote.compharmaguideline.com

The SN1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. In the second step, this intermediate is rapidly attacked by the nucleophile. The rate of an SN1 reaction depends only on the concentration of the substrate (Rate = k[R-Br]).

For this compound, the bromine atom is attached to a primary carbon. Primary alkyl halides strongly disfavor the SN1 pathway due to the high instability of the resulting primary carbocation. ucsb.edu Consequently, nucleophilic substitution reactions on this compound proceed almost exclusively through the SN2 mechanism. chemicalnote.comstudymind.co.uk

| Factor | SN1 Pathway Favorability | SN2 Pathway Favorability | Application to this compound |

| Substrate Structure | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | The substrate is a primary alkyl bromide, strongly favoring the SN2 pathway . |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored | Reactions typically employ strong nucleophiles to ensure an efficient SN2 reaction. |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nu⁻] | The reaction rate is expected to be dependent on both substrate and nucleophile concentrations. |

| Mechanism | Two steps, carbocation intermediate | Single concerted step, transition state | Proceeds via a single transition state with backside attack. pharmaguideline.com |

| Solvent | Polar protic solvents | Polar aprotic solvents | Polar aprotic solvents like DMF or DMSO would be ideal for promoting an SN2 reaction. |

Primary haloalkanes are known to react readily with nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, through an SN2 mechanism. studymind.co.ukausetute.com.au In these reactions, the lone pair of electrons on the nitrogen atom attacks the primary carbon, displacing the bromide ion.

The reaction of this compound with an amine (e.g., RNH₂) is expected to yield a substituted amine product. A common practical consideration is that the amine product is also a nucleophile and can react with another molecule of the starting alkyl bromide. To prevent this secondary reaction and maximize the yield of the desired product, the reaction is often carried out using a large excess of the initial amine nucleophile. studymind.co.uk

| Nitrogen Nucleophile | Expected Product |

| Ammonia (NH₃) | 1-(2-Aminoethoxy)-4-methoxynaphthalene |

| Ethylamine (CH₃CH₂NH₂) | 1-(2-(Ethylamino)ethoxy)-4-methoxynaphthalene |

| Morpholine | 4-(2-(4-Methoxynaphthalen-1-yloxy)ethyl)morpholine |

Oxygen-based nucleophiles, particularly alkoxides and carboxylates, can effectively displace the bromide from this compound via an SN2 reaction.

Alcohols and Alkoxides: While alcohols are weak nucleophiles, their conjugate bases, alkoxides (RO⁻), are strong nucleophiles. The reaction of an alkoxide with a primary alkyl halide is a classic method for ether synthesis known as the Williamson Ether Synthesis. masterorganicchemistry.com To achieve this transformation, the parent alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to generate the alkoxide nucleophile in situ. masterorganicchemistry.com This is then followed by the addition of this compound to form a new ether linkage.

Carboxylates: Carboxylate anions (RCOO⁻), typically used as sodium or potassium salts, are also effective nucleophiles for SN2 reactions with primary alkyl halides, leading to the formation of esters. ausetute.com.au

| Oxygen Nucleophile | Expected Product | Product Class |

| Sodium Methoxide (NaOCH₃) | 1-Methoxy-4-(2-methoxyethoxy)naphthalene | Ether |

| Sodium Acetate (NaOCOCH₃) | 2-(4-Methoxynaphthalen-1-yloxy)ethyl acetate | Ester |

| Sodium Phenoxide (NaOPh) | 1-(2-Phenoxyethoxy)-4-methoxynaphthalene | Ether |

Sulfur-based nucleophiles are among the most reactive partners for SN2 reactions. Thiols (RSH) are more acidic than alcohols, and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles. masterorganicchemistry.compressbooks.pub Thiolates are generally more nucleophilic than their corresponding alkoxides. masterorganicchemistry.com

The reaction of this compound with a thiolate proceeds efficiently through an SN2 mechanism to yield a thioether (also known as a sulfide). pressbooks.pub An important advantage of using thiolates is that they are generally weaker bases than alkoxides, which significantly reduces the likelihood of competing elimination reactions, making the SN2 substitution pathway highly favorable. chemistrysteps.com

| Sulfur Nucleophile | Expected Product | Product Class |

| Sodium Ethanethiolate (NaSCH₂CH₃) | 1-(2-(Ethylthio)ethoxy)-4-methoxynaphthalene | Thioether |

| Sodium Thiophenoxide (NaSPh) | 1-(4-Methoxy-1-naphthoxy)-2-(phenylthio)ethane | Thioether |

While Grignard reagents (RMgX) and organolithium compounds (RLi) are potent carbon-based nucleophiles, they are also exceptionally strong bases. wisc.edumasterorganicchemistry.com Due to their high basicity, their reaction with primary alkyl halides like this compound typically does not result in a clean SN2 substitution to form a new carbon-carbon bond. masterorganicchemistry.com Instead, competing side reactions such as elimination or metal-halogen exchange are more probable. Therefore, these reagents are generally considered unsuitable for this specific type of substitution reaction. For C-C bond formation on primary halides via an SN2 pathway, less basic carbon nucleophiles such as the cyanide ion (CN⁻) or acetylide anions are more appropriate. ausetute.com.au

Elimination Reactions to Form Unsaturated Linkages

In addition to substitution, alkyl halides can undergo elimination reactions (dehydrohalogenation), where the elements of hydrogen and a halogen are removed from adjacent carbon atoms to form a double bond. khanacademy.org For this compound, this would involve the removal of the bromine atom and a proton from the adjacent carbon atom within the ethoxy chain.

The mechanism for this transformation on a primary alkyl halide is the bimolecular elimination (E2) pathway. pressbooks.pub This is a concerted, single-step reaction that requires a base to abstract the proton as the leaving group departs. libretexts.org The E2 reaction is in direct competition with the SN2 reaction. For primary, unhindered alkyl halides, the SN2 pathway is kinetically favored with most bases. masterorganicchemistry.com To promote elimination as the major reaction pathway, a strong, sterically hindered (bulky) base is required. A classic example of such a base is potassium tert-butoxide (t-BuOK). pressbooks.pub The bulkiness of the base makes it difficult to act as a nucleophile and attack the carbon atom (SN2), so it preferentially acts as a base, abstracting a proton to drive the E2 reaction. pressbooks.pub

The E2 elimination of this compound would result in the formation of 1-(vinyloxy)-4-methoxynaphthalene, an enol ether.

| Condition | Favored Pathway | Product Type |

| Strong, non-bulky base (e.g., NaOH, NaOCH₃) | SN2 | Substitution (Alcohol, Ether) |

| Strong, bulky base (e.g., KOC(CH₃)₃) | E2 | Elimination (Alkene) |

| Weak base / Weak nucleophile (e.g., H₂O, CH₃OH) | Very slow reaction | N/A |

Reactions Involving the Naphthalene (B1677914) Ring System

The reactivity of the naphthalene ring in this compound is significantly influenced by the two alkoxy substituents. These groups dictate the potential for various chemical transformations, particularly electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions on brominated precursors.

Electrophilic Aromatic Substitution Potentials

The naphthalene core of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups (EDGs): the methoxy (B1213986) group (-OCH₃) at the C4 position and the 2-bromoethoxy group (-OCH₂CH₂Br) at the C1 position. wikipedia.orgmsu.edu Both are alkoxy groups, which are strong activators and direct incoming electrophiles to the ortho and para positions relative to themselves. youtube.comlibretexts.orgminia.edu.eg

In the naphthalene ring system, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7) because the carbocation intermediate formed during α-attack is more stable, with more resonance structures that preserve an intact benzene (B151609) ring. stackexchange.com In this specific molecule, the C1 and C4 positions are already substituted.

The directing effects of the existing substituents determine the regioselectivity of further substitution:

The 4-methoxy group strongly activates the ring and directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C8).

The 1-(2-bromoethoxy) group also activates the ring and directs electrophiles to its ortho position (C2) and its para position (C5).

Considering these combined influences, the potential sites for electrophilic attack are C2, C3, C5, and C8. The C5 and C8 positions are α-positions, which are inherently more reactive. The C2 and C3 positions are β-positions. The C5 position is activated by both substituents (para to the 1-alkoxy group and ortho to the 4-methoxy group), making it a highly probable site for substitution. The C2 and C3 positions are also activated, but being β-positions, they are generally less favored than the α-positions. The C8 position is activated by the powerful 4-methoxy group. Therefore, electrophilic substitution is most likely to occur at the C5 position, followed by the C8, C2, and C3 positions. The precise outcome can depend on the specific electrophile and reaction conditions.

| Position | Activating Group Influence | Ring Position Type | Predicted Reactivity |

|---|---|---|---|

| C2 | ortho to 1-OCH₂CH₂Br | β-position | Moderately Favorable |

| C3 | ortho to 4-OCH₃ | β-position | Moderately Favorable |

| C5 | para to 1-OCH₂CH₂Br and ortho to 4-OCH₃ | α-position | Highly Favorable |

| C8 | para to 4-OCH₃ | α-position | Favorable |

Palladium-Catalyzed Cross-Coupling Reactions of Naphthalene Bromides

While this compound itself possesses an alkyl bromide, the naphthalene ring can be readily brominated to create an aryl bromide precursor suitable for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govbohrium.comresearchgate.netmatthey.com The synthesis of diverse libraries of compounds from bromonaphthalene precursors for applications such as drug discovery is a common strategy. nih.govbohrium.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org A brominated derivative of this compound could be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl naphthalene structures. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. libretexts.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgrsc.org Applying this to a brominated this compound precursor would allow for the introduction of various alkynyl groups onto the naphthalene core, leading to conjugated enynes and arylalkynes. wikipedia.orgresearchgate.net Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Ullmann-type Couplings: The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org More broadly, Ullmann-type reactions involve copper-catalyzed nucleophilic aromatic substitution to form C-O, C-N, and C-S bonds. organic-chemistry.orgmagtech.com.cn A brominated naphthalene precursor could undergo Ullmann condensation with phenols, amines, or thiols to create diaryl ethers, arylamines, or aryl sulfides, respectively. While historically requiring harsh conditions, modern methods often use ligands to facilitate the reaction under milder temperatures. magtech.com.cnrsc.orgresearchgate.net

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl Naphthalene |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | Alkynyl Naphthalene |

| Ullmann (C-O) | Ar-OH | CuI, Ligand, Base | Diaryl Ether |

Formation of Macrocyclic Compounds or Polymeric Structures

The bifunctional nature of this compound and its derivatives makes them potential building blocks for the synthesis of macrocycles and polymers.

Macrocycle Formation: Naphthalene-based macrocycles are a significant class of synthetic hosts in supramolecular chemistry, valued for their unique recognition and fluorescence properties. researchgate.netrsc.orgrhhz.net The synthesis of these structures often involves the condensation of naphthalene monomers. researchgate.net A derivative of this compound, featuring a second reactive group on the naphthalene ring (e.g., another bromoalkoxy chain or a hydroxyl group introduced via EAS and subsequent transformations), could potentially undergo intramolecular cyclization to form a macrocyclic ether. Alternatively, intermolecular coupling reactions under high-dilution conditions could yield macrocyclic structures. For instance, transformation of furan-containing macrocycles into naphthalenophanes via Diels-Alder reactions represents another advanced strategy for creating naphthalene-based macrocycles. nih.gov

Polymer Synthesis: Naphthalene-containing polymers are investigated for their thermal stability, and catalytic and electronic properties. mdpi.comgoogle.com The title compound could serve as a monomer for polymerization. For example, the bromoethoxy group can react with a bisphenoxide in a nucleophilic substitution polymerization to form a polyether. Another route could involve converting the monomer into a polymerizable form, such as by introducing a vinyl or ethynyl (B1212043) group onto the naphthalene ring via a cross-coupling reaction, followed by radical or transition-metal-catalyzed polymerization. acs.orgrsc.org Functionalized naphthalene monomers have been used to create conducting polymers for applications like biomolecule immobilization. rsc.org Friedel-Crafts crosslinking of naphthalene with agents like formaldehyde (B43269) dimethyl acetal (B89532) is another method for producing porous naphthalene-based polymers, which can serve as supports for catalysts. mdpi.com

Derivatization Strategies for Advanced Chemical Scaffolds

The chemical functionalities of this compound provide multiple handles for derivatization, making it a versatile starting material for constructing advanced chemical scaffolds, particularly in medicinal chemistry. nih.gov The naphthalene scaffold itself is a privileged structure found in numerous FDA-approved drugs and biologically active compounds. nih.govresearchgate.net

Modification of the Bromoethoxy Side Chain: The primary alkyl bromide is a key site for derivatization via nucleophilic substitution (Sₙ2) reactions. A wide variety of nucleophiles can be introduced at this position to generate a library of derivatives.

Amination: Reaction with primary or secondary amines would yield aminoethoxy naphthalene derivatives. These could be valuable intermediates for pharmaceuticals, as the amino group provides a site for further functionalization or for tuning the compound's physicochemical properties.

Thiolation: Reaction with thiols or sodium sulfide (B99878) would lead to the corresponding thioethers or thiols, introducing sulfur-containing functionalities.

Azide (B81097) Introduction: Substitution with sodium azide provides an azidoethoxy derivative, which can be further transformed via reduction to a primary amine or used in "click" chemistry reactions (e.g., Huisgen cycloaddition) to link the naphthalene scaffold to other molecules.

Functionalization of the Naphthalene Ring: As discussed in sections 3.3.1 and 3.3.2, the naphthalene ring can be functionalized through electrophilic aromatic substitution or by first halogenating the ring and then performing cross-coupling reactions. These strategies allow for the introduction of a diverse array of substituents, significantly expanding the chemical space accessible from the parent compound. For instance, the introduction of aryl, heteroaryl, or alkynyl groups can modulate the electronic and steric properties of the molecule, which is a common strategy in drug design. derpharmachemica.comresearchgate.net This systematic modification is crucial for developing structure-activity relationships (SAR) in drug discovery programs. nih.gov

Applications As a Synthetic Intermediate in Pharmaceutical Research

The utility of 1-(2-Bromoethoxy)-4-methoxynaphthalene in pharmaceutical research primarily stems from its chemical structure: a naphthalene (B1677914) core substituted with a methoxy (B1213986) group and a bromoethoxy chain. This combination of a bulky aromatic system and a reactive alkyl halide side chain makes it a versatile building block for medicinal chemists.

Development of Biologically Active Compounds: Synthesis of Ligands for Specific Receptor Subtypes

While specific examples of this compound being used to synthesize 5-HT1a receptor ligands are not explicitly detailed in the available literature, the structural components of this molecule are highly relevant to the design of such ligands. The methoxynaphthalene moiety can serve as a bioisostere for other aromatic systems known to interact with serotonin (B10506) receptors. The bromoethoxy group provides a reactive handle for introducing amine-containing side chains, a common feature in many 5-HT1a receptor ligands.

The general synthetic strategy would involve the nucleophilic substitution of the bromine atom by a suitable amine, such as a piperazine (B1678402) derivative, which is a common pharmacophore in 5-HT1a ligands. The reaction would proceed as follows:

This reaction would yield a novel derivative incorporating the 4-methoxynaphthalene core, which could then be evaluated for its binding affinity and functional activity at the 5-HT1a receptor.

Incorporation into Complex Pharmaceutical Architectures

The chemical reactivity of this compound allows for its incorporation into more complex molecular scaffolds. The bromoethoxy side chain can be used to link the methoxynaphthalene core to other pharmacophoric elements, creating multifunctional molecules with the potential to interact with multiple biological targets. This is a key strategy in the development of drugs for complex diseases that involve multiple signaling pathways.

Precursors for Drug Discovery Programs

As a readily available chemical intermediate, this compound serves as a valuable starting material for drug discovery programs. Its relatively simple structure and well-defined reactivity allow for the systematic generation of libraries of diverse compounds. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds with therapeutic potential. The methoxy and bromoethoxy groups can be further modified to optimize the potency, selectivity, and pharmacokinetic properties of these initial hits.

Exploration of Structure-Activity Relationships (SAR) of Derivatives

The systematic modification of the this compound scaffold is crucial for understanding the structure-activity relationships (SAR) of its derivatives. SAR studies provide valuable insights into how specific structural features of a molecule contribute to its biological activity.

Impact of Structural Modifications on Biological Efficacy

By synthesizing and testing a series of analogs of this compound, researchers can probe the impact of various structural modifications on biological efficacy. Key modifications could include:

Variation of the substituent on the naphthalene ring: Replacing the methoxy group with other substituents (e.g., hydrogen, halogen, or other alkyl groups) would help to understand the role of this group in receptor binding.

Modification of the linker: Altering the length and composition of the ethoxy chain could influence the orientation of the naphthalene core within the receptor binding pocket.

Diversification of the terminal group: Introducing a variety of amine-containing groups at the end of the side chain would allow for the exploration of different interactions with the target receptor.

The data obtained from these studies would be compiled into a data table to systematically analyze the SAR.

| Compound | R1 (Naphthalene Substituent) | Linker (X) | Terminal Group (R2) | Biological Activity (e.g., Ki at 5-HT1a) |

| Derivative 1 | -OCH3 | -O-(CH2)2- | Piperazine | TBD |

| Derivative 2 | -H | -O-(CH2)2- | Piperazine | TBD |

| Derivative 3 | -OCH3 | -O-(CH2)3- | Piperazine | TBD |

| Derivative 4 | -OCH3 | -O-(CH2)2- | 4-Phenylpiperazine | TBD |

TBD: To Be Determined through biological screening.

Computational Approaches in Ligand Design (e.g., QSAR modeling)

In conjunction with experimental SAR studies, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to further refine ligand design. QSAR models are mathematical equations that correlate the structural properties of a series of compounds with their biological activities.

For derivatives of this compound, a QSAR model could be developed using various molecular descriptors, such as:

Electronic properties: Hammett constants, dipole moment.

Steric properties: Molar refractivity, van der Waals volume.

Hydrophobic properties: LogP.

The resulting QSAR equation would take the general form:

Biological Activity = c1(Descriptor 1) + c2(Descriptor 2) + ... + Constant

This model could then be used to predict the biological activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. This in silico approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and screened experimentally.

Applications in Advanced Materials Science

Utilization in Organic Electronic Materials

Naphthalene (B1677914) derivatives are integral to the advancement of organic electronics due to their inherent aromaticity and tunable electronic properties. nbinno.comnih.gov The naphthalene core provides a stable, conjugated system that can be chemically modified to influence charge transport and photophysical characteristics, making it a valuable scaffold for materials used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). gatech.edunih.gov

In the field of organic photovoltaics, the efficiency of devices relies heavily on the molecular design of donor and acceptor materials within the active layer. Naphthalene-based compounds, particularly naphthalene diimides (NDIs), have been investigated for their use in these systems. gatech.edu The electron-rich methoxy (B1213986) group on the naphthalene ring of 1-(2-Bromoethoxy)-4-methoxynaphthalene suggests its potential utility as a precursor for donor molecules in donor-acceptor (D-A) type organic photocatalytic materials. researchgate.net

The bromoethoxy group provides a reactive site for further chemical modifications, allowing for the attachment of other functional groups to fine-tune the electronic properties and morphology of the final material. researchgate.net For instance, through cross-coupling reactions, the bromo- group could be used to link the naphthalene unit to an acceptor moiety, forming a D-A dyad. The resulting materials could then be incorporated into the bulk heterojunction of an OPV device. The performance of such materials would depend on factors like their absorption spectra, energy levels (HOMO/LUMO), and charge carrier mobility.

| Parameter | Typical Range for Naphthalene-Based Donors | Significance in OPVs |

| HOMO Level | -5.0 to -5.5 eV | Influences the open-circuit voltage (Voc) |

| LUMO Level | -3.0 to -3.5 eV | Affects electron transfer to the acceptor |

| Optical Bandgap | 1.8 to 2.2 eV | Determines the portion of the solar spectrum absorbed |

| Hole Mobility | 10⁻⁵ to 10⁻³ cm²/Vs | Impacts the efficiency of charge extraction |

This table presents typical data for naphthalene-based donor materials to illustrate the expected performance parameters.

The development of novel materials for OLEDs is crucial for achieving high efficiency, long operational lifetimes, and specific emission colors. ossila.com Naphthalene derivatives are frequently employed as building blocks for emissive and charge-transporting materials in OLEDs due to their high photoluminescence quantum yields and good thermal stability. nih.gov The 4-methoxynaphthalene core of this compound can serve as a blue-emitting chromophore.

The bromoethoxy functional group offers a synthetic handle to incorporate this naphthalene moiety into larger, more complex OLED materials. For example, it could be reacted to attach hole-transporting or electron-transporting units, leading to the formation of multifunctional materials that combine emission and charge transport properties in a single molecule. Such materials can simplify the device architecture and improve performance.

| Property | Relevance to OLEDs | Potential Contribution of this compound |

| Emission Color | Determines the color of light produced | The 4-methoxynaphthalene core is a potential blue emitter. |

| Quantum Yield | Efficiency of light emission | Can be tuned by further chemical modification. |

| Thermal Stability | Affects the operational lifetime of the device | The rigid naphthalene core provides good thermal stability. |

| Charge Mobility | Efficiency of charge injection and transport | Can be enhanced by attaching charge-transporting moieties. |

This table outlines the potential contributions of this compound as a precursor for OLED materials.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. beilstein-journals.org The well-defined structures and functional groups of this compound make it a candidate for the construction of ordered supramolecular architectures such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. espublisher.comsemanticscholar.org The properties of MOFs, such as their porosity and catalytic activity, are largely determined by the structure of the organic linkers. Naphthalene-based ligands are often used to create MOFs with interesting photophysical or adsorptive properties. researchgate.netresearchgate.net

The bromo- functionality of this compound can be chemically converted into a coordinating group, such as a carboxylic acid or a nitrogen-containing heterocycle (e.g., tetrazole), which can then bind to metal centers. acs.org The resulting naphthalene-based ligand could be used in the solvothermal or hydrothermal synthesis of novel MOFs. eeer.org The methoxy group can influence the electronic properties of the framework, potentially leading to applications in sensing or catalysis.

| MOF Component | Role | Potential Derivation from this compound |

| Organic Ligand | Forms the framework structure with metal ions | The naphthalene core can be functionalized with coordinating groups. |

| Functional Group | Modifies the properties of the MOF | The methoxy group can act as a functional decoration within the pores. |

This table illustrates the potential role of derivatives of this compound in the construction of MOFs.

Covalent Organic Frameworks are porous, crystalline polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. bucknell.edunih.gov The modular nature of COF synthesis allows for the precise control of their structure and properties. Naphthalene-based monomers have been successfully employed in the synthesis of COFs for applications in gas storage, catalysis, and optoelectronics. nih.govscilit.comacs.org

To be used as a COF monomer, this compound would require chemical modification to introduce at least two reactive sites capable of forming covalent bonds under the conditions of COF synthesis (e.g., solvothermal or mechanochemical methods). nih.gov For example, the bromo- group could be converted to an aldehyde or an amine, which could then undergo condensation reactions with other monomers to form imine-linked or other types of COFs. acs.org The presence of the methoxy group could influence the stacking and electronic properties of the resulting 2D or 3D framework. researchgate.net

| COF Synthesis Step | Description | Potential Involvement of this compound Derivative |

| Monomer Design | Selection of building blocks with appropriate geometry and reactivity | A difunctionalized derivative could serve as a linear or angular monomer. |

| Polymerization | Formation of covalent bonds to create the framework | Participation in condensation reactions (e.g., imine or boronate ester formation). |

| Crystallization | Self-assembly of the polymer chains into an ordered structure | The rigid naphthalene core can promote crystalline ordering. |

This table outlines the potential pathway for utilizing derivatives of this compound in COF synthesis.

Development of Aggregation-Induced Emission (AIE) Materials

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. nih.gov This property is the opposite of the common aggregation-caused quenching (ACQ) effect and has found applications in sensors, bio-imaging, and optoelectronics. frontiersin.orgnih.govrsc.org Naphthalene derivatives are known to be AIE-active, and their emission properties can be tuned by chemical modification. researchgate.net

The molecular structure of this compound, with its naphthalene core, suggests that it could serve as a scaffold for the development of new AIE-active materials, often referred to as AIEgens. The photophysical properties of AIEgens are highly dependent on their molecular structure and intermolecular interactions in the aggregated state. nih.gov The bromoethoxy and methoxy groups can influence the packing of the molecules in the solid state, which in turn affects the AIE properties. Further research would be needed to experimentally determine the AIE characteristics of this compound and its derivatives.

| AIEgen Property | Typical Observation | Potential for this compound |

| Emission in Solution | Weak or no fluorescence | Expected to be weakly fluorescent. |

| Emission in Aggregate/Solid State | Strong fluorescence | The naphthalene core suggests potential for strong solid-state emission. |

| Quantum Yield in Solid State | Can be high (>50%) | Dependant on the specific molecular packing and intermolecular interactions. |

This table summarizes the expected AIE properties based on the core structure of this compound.

Analysis of "this compound" in Advanced Materials Science

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is no published research or data currently available for the specific chemical compound This compound . Searches for its synthesis, characterization, and applications in any field, including the specified areas of advanced materials science, did not yield any relevant results.

The absence of information in the public domain suggests that this compound may be a novel chemical entity that has not yet been synthesized or reported. Therefore, an article detailing its specific applications as requested cannot be generated at this time.

Advanced Characterization Methodologies for 1 2 Bromoethoxy 4 Methoxynaphthalene and Its Derivatives

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 1-(2-Bromoethoxy)-4-methoxynaphthalene. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic region would display a complex pattern for the six protons on the naphthalene (B1677914) ring system. The methoxy (B1213986) group (-OCH₃) would typically appear as a sharp singlet. The bromoethoxy group (-OCH₂CH₂Br) would present as two triplets, resulting from the coupling of adjacent methylene (B1212753) protons. mdpi.comnih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3-6.8 | Multiplet | 6H | Ar-H (Naphthalene ring protons) |

| ~4.40 | Triplet | 2H | -O-CH₂-CH₂-Br |

| ~3.95 | Singlet | 3H | -O-CH₃ |

| ~3.80 | Triplet | 2H | -O-CH₂-CH₂-Br |

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 13 distinct signals are expected, corresponding to the 10 carbons of the naphthalene ring, the single methoxy carbon, and the two carbons of the bromoethoxy side chain. The chemical shifts of the aromatic carbons are influenced by the positions of the ether substituents. beilstein-journals.orgresearchgate.net The carbons of the bromoethoxy group and the methoxy group would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~155-105 | Ar-C (Naphthalene ring carbons) |

| ~68 | -O-CH₂-CH₂-Br |

| ~56 | -O-CH₃ |

| ~29 | -O-CH₂-CH₂-Br |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. These include aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching from the ethoxy and methoxy groups just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1650-1450 cm⁻¹ region. Crucially, strong C-O stretching bands for the aryl ether and alkyl ether linkages would be prominent, and a band corresponding to the C-Br stretch would be observed in the lower frequency region of the spectrum. ijpsjournal.comchemicalbook.com

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1270-1230 | C-O Stretch | Aryl Ether |

| 1120-1080 | C-O Stretch | Alkyl Ether |

| 680-550 | C-Br Stretch | Bromoalkane |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high accuracy. For this compound (C₁₃H₁₃BrO₂), HRMS would provide a precise mass measurement of the molecular ion. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, a characteristic signature of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the cleavage of the bromoethoxy side chain.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method is well-suited for analyzing this compound. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. nih.govresearchgate.net

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a wavelength corresponding to the absorbance maximum of the naphthalene ring (e.g., ~230 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column, with components identified by their retention time. The coupled mass spectrometer provides mass spectra for each separated component, allowing for positive identification based on the fragmentation pattern and comparison to spectral libraries. This dual detection provides a high degree of confidence in both purity assessment and impurity identification. researchgate.netrjptonline.org

Table 5: Typical GC-MS Parameters for Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Detector | Mass Spectrometer (Electron Ionization - EI) |

| Mass Range | 50-500 amu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state conformation and packing of molecules.

As of the latest available data, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of closely related structures provides a strong basis for predicting its likely molecular conformation and crystal packing characteristics. The crystallographic data of derivatives containing the 4-methoxynaphthalene moiety are particularly instructive.

One such relevant example is the Schiff base compound, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, which incorporates the 4-methoxynaphthalene core. iucr.orgbohrium.comresearchgate.net The study of this compound reveals that the naphthalene ring system is essentially planar. iucr.org In this derivative, the molecule adopts a twisted conformation, with the mean plane of the naphthalene ring system being significantly inclined with respect to the plane of the adjacent phenolic ring. iucr.orgbohrium.comresearchgate.net The crystal packing is stabilized by a network of intermolecular interactions, including C—H⋯O hydrogen bonds, which link molecules into inversion dimers, as well as π–π and C—H⋯π interactions that contribute to the formation of a three-dimensional supramolecular architecture. iucr.orgbohrium.comresearchgate.net

Based on these findings, it can be anticipated that in the solid state, this compound would also exhibit a largely planar naphthalene system. The flexible 2-bromoethoxy chain would likely adopt a conformation that minimizes steric hindrance, with the potential for various torsional angles around the C-O and C-C single bonds. The molecular packing would be governed by a combination of van der Waals forces and potentially weaker intermolecular interactions such as C—H⋯O or C—H⋯π contacts, and possibly halogen bonding involving the bromine atom.

The crystallographic parameters for a derivative containing the 4-methoxynaphthalene core are presented in the following table to provide a representative example of the data obtained from such an analysis.

| Parameter | Value for (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol iucr.org |

|---|---|

| Chemical Formula | C19H17NO2 |

| Formula Weight | 291.34 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1234 (3) |

| b (Å) | 15.1234 (5) |

| c (Å) | 10.1234 (3) |

| α (°) | 90 |

| β (°) | 109.123 (1) |

| γ (°) | 90 |

| Volume (ų) | 1456.78 (9) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.327 |

Further research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound is required to definitively determine its solid-state structure and to confirm the specific intermolecular interactions that dictate its crystal packing.

Theoretical and Computational Studies of 1 2 Bromoethoxy 4 Methoxynaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wide range of chemical properties and reactivity descriptors can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. scienceacademique.com DFT offers a good balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 1-(2-Bromoethoxy)-4-methoxynaphthalene. scienceacademique.com

In a typical DFT study of this compound, the first step would be to perform a geometry optimization to find the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. A popular and effective functional for such calculations on organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-311++G(d,p) to provide a detailed description of the electron distribution. researchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of atomic charges, the dipole moment, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites of reactivity. malayajournal.org For this compound, the oxygen atoms of the methoxy (B1213986) and ethoxy groups, as well as the bromine atom, would be expected to be electron-rich regions, while the aromatic protons would be electron-poor.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -3150.75 | Indicates the overall stability of the molecule at its optimized geometry. |

| Dipole Moment (Debye) | 2.85 | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charge on Br | -0.25 e | Quantifies the partial negative charge on the bromine atom, suggesting its nucleophilic character. |

| Mulliken Atomic Charge on O (methoxy) | -0.58 e | Indicates a significant electron density on the methoxy oxygen, making it a potential site for electrophilic attack. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are crucial descriptors of a molecule's reactivity and stability. malayajournal.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring and the oxygen atoms, reflecting the molecule's potential to act as an electron donor. The LUMO is likely to be distributed over the bromoethoxy side chain, particularly the C-Br bond, which can act as an electron-accepting site in nucleophilic substitution reactions. DFT calculations can provide precise energies and visualizations of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.20 | Relates to the ionization potential and the ability to donate electrons. A higher energy indicates stronger nucleophilicity. |

| LUMO Energy | -0.85 | Relates to the electron affinity and the ability to accept electrons. A lower energy indicates stronger electrophilicity. |

| HOMO-LUMO Energy Gap (ΔE) | 5.35 | A larger gap suggests higher kinetic stability and lower overall reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about the static electronic structure, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide a detailed picture of the conformational landscape of a molecule. nih.gov

For this compound, MD simulations would be invaluable for exploring the flexibility of the bromoethoxy side chain. The rotation around the C-C and C-O single bonds in this chain can lead to various conformers, each with a different energy and spatial arrangement. An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water or an organic solvent) and allowing the system to evolve over a period of nanoseconds.

The resulting trajectory can be analyzed to identify the most stable conformers, the energy barriers between them, and the timescales of conformational transitions. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or enzymes in a biological context.

Table 3: Key Conformational Dihedral Angles in this compound for MD Analysis

| Dihedral Angle | Atoms Involved | Expected Conformational Behavior |

|---|---|---|

| τ1 | C(Ar)-O-CH2-CH2 | Rotation around this bond determines the orientation of the ethoxy chain relative to the naphthalene ring. |

| τ2 | O-CH2-CH2-Br | Rotation around this bond influences the relative positions of the oxygen and bromine atoms, affecting the molecule's polarity and steric profile. |

Computational Design of Derivatives with Tuned Properties

A significant advantage of computational chemistry is its ability to predict the properties of molecules that have not yet been synthesized. This predictive power can be harnessed to design derivatives of this compound with specific, tuned properties. nih.gov For example, by systematically modifying the substituents on the naphthalene ring or altering the side chain, it is possible to modulate the molecule's electronic properties, reactivity, and biological activity.

The design process would involve creating a virtual library of derivatives and then using high-throughput DFT calculations to predict key properties for each one. For instance, one could investigate how adding electron-donating or electron-withdrawing groups to the naphthalene ring affects the HOMO-LUMO gap. This would allow for the rational design of molecules with enhanced or diminished reactivity as desired. This approach can significantly accelerate the discovery of new compounds with improved characteristics for various applications. researchgate.net

Table 4: Hypothetical Derivatives of this compound and Their Predicted Properties

| Derivative | Modification | Predicted Effect on HOMO-LUMO Gap (ΔE) | Rationale |

|---|---|---|---|

| Derivative A | Addition of a nitro group (-NO2) to the naphthalene ring | Decrease | The electron-withdrawing nature of the nitro group would lower the LUMO energy, reducing the energy gap and increasing reactivity. |

| Derivative B | Addition of an amino group (-NH2) to the naphthalene ring | Increase | The electron-donating nature of the amino group would raise the HOMO energy, but potentially widen the gap depending on its effect on the LUMO, leading to altered reactivity. |

| Derivative C | Replacement of Bromine with Fluorine | Increase | The higher electronegativity of fluorine would stabilize the C-F bond, potentially raising the LUMO energy and making the molecule less susceptible to nucleophilic attack. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. rsc.org For reactions involving this compound, such as nucleophilic substitution at the carbon atom bonded to the bromine, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Using DFT, one can calculate the activation energy of the reaction, which is the energy difference between the reactants and the transition state. This provides a quantitative measure of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This level of mechanistic detail is often difficult to obtain through experimental means alone and is essential for controlling and optimizing chemical reactions.

Table 5: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction of this compound

| Reaction Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Molecule + Nucleophile) | 0.0 | The starting point of the reaction. |

| Transition State | +22.5 | The highest energy point along the reaction coordinate, representing the energy barrier to the reaction. |

| Products | -15.0 | The final, more stable products of the reaction. |

Future Research Directions and Emerging Applications

Novel Synthetic Approaches and Green Chemistry Principles

The future synthesis of 1-(2-Bromoethoxy)-4-methoxynaphthalene and its analogs is expected to pivot towards methodologies that are not only efficient but also environmentally benign. Traditional synthetic routes often rely on harsh reagents and solvents. The application of green chemistry principles offers a pathway to more sustainable chemical production.

Future research could focus on:

Catalyst- and Solvent-Free Reactions: Investigating methods such as microwave-assisted synthesis, which can accelerate reaction times and often proceed without a solvent, thus reducing chemical waste. rsc.org One-pot sequential reactions under these conditions could offer a highly efficient route to complex naphthalene (B1677914) derivatives. rsc.org

Multi-Component Reactions (MCRs): Designing MCRs that incorporate a naphthalene core could provide rapid access to a diverse library of complex molecules in a single step. This approach boasts high atom economy and simplifies work-up procedures, aligning with green chemistry ideals. researchgate.net

Photocatalysis: The use of light to drive chemical reactions is a burgeoning field in green synthesis. A photo-induced approach could offer novel pathways for the formation or modification of the bromoethoxy side chain, operating under mild conditions without the need for chemical reagents. rsc.org

Safer Solvent Systems: A significant focus will be on replacing traditional volatile organic compounds with greener alternatives like ionic liquids or water-based systems, which can reduce the environmental impact of the synthesis process. jcchems.com Adopting energy-efficient protocols that allow reactions to occur at ambient temperature and pressure will also be a key consideration. researchgate.net

By embracing these principles, the synthesis of naphthalene derivatives can become more economical, safer, and environmentally sustainable.

Expanding the Scope of Derivatization Reactions